molecular formula C12H17F3N2O3 B2650409 Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate CAS No. 2204862-89-3

Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate

Cat. No.: B2650409
CAS No.: 2204862-89-3
M. Wt: 294.274
InChI Key: LMZOQAKEPYFSPK-UHFFFAOYSA-N
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Description

Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate is a complex organic compound with a unique structure that includes a trifluoroacetyl group and a pyrrolo[3,4-c]pyridine ring system

Preparation Methods

The synthesis of Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolo[3,4-c]pyridine core, followed by the introduction of the trifluoroacetyl group. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these steps to increase yield and reduce costs .

Chemical Reactions Analysis

Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with enzymes or receptors, altering their activity. This can lead to changes in cellular pathways, ultimately affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate can be compared with other pyrrolo[3,4-c]pyridine derivatives. Similar compounds include:

    Pyrrolo[3,4-c]pyridine: Lacks the trifluoroacetyl group but shares the core structure.

    Trifluoroacetyl-pyridine: Contains the trifluoroacetyl group but lacks the pyrrolo[3,4-c]pyridine core.

    Ethyl pyrrolo[3,4-c]pyridine-carboxylate: Similar structure but without the trifluoroacetyl group.

The uniqueness of this compound lies in the combination of the trifluoroacetyl group and the pyrrolo[3,4-c]pyridine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(2,2,2-trifluoroacetyl)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O3/c1-2-20-10(19)11-3-4-17(9(18)12(13,14)15)6-8(11)5-16-7-11/h8,16H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZOQAKEPYFSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCN(CC1CNC2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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